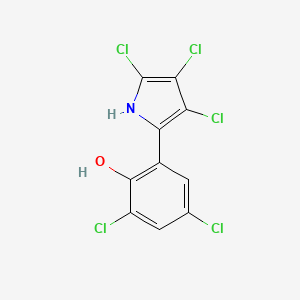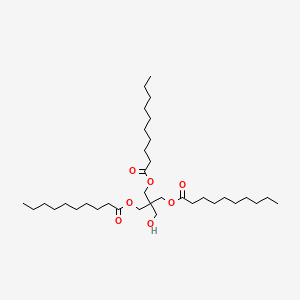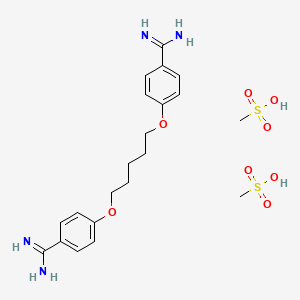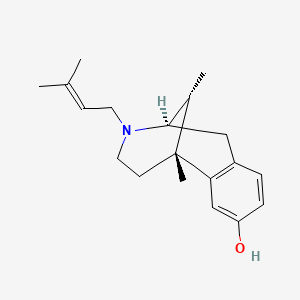![molecular formula C30H32N6O2S2 B1679354 8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)
8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
概要
説明
NNC 11-1585 は、分子式が C30H32N6O2S2 である合成有機化合物です。 これは、ムスカリン性アセチルコリン受容体アゴニスト、特に M1 および M2 サブタイプを標的とする役割で知られています
2. 製法
合成経路と反応条件: NNC 11-1585 の合成には、モノマー前駆体であるフェニルプロパルギロキシ-1,2,5-チアゾール-キヌクリジン (NNC 11-1314) から二量体構造を形成することが含まれます。このプロセスには、次の手順が含まれます。
モノマーの形成: モノマーは、フェニルプロパルギロキシ-1,2,5-チアゾールとキヌクリジンを特定の条件下で反応させることによって合成されます。
工業的生産方法: NNC 11-1585 の詳細な工業的生産方法は広く文書化されていませんが、合成は通常、大規模生産向けに最適化された実験室規模の手順に従います。これには、工業グレードの試薬、最適化された反応条件、および高収率と純度を確保するための精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NNC 11-1585 involves the formation of a dimeric structure from the monomeric precursor phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314). The process includes the following steps:
Formation of the Monomer: The monomer is synthesized by reacting phenylpropargyloxy-1,2,5-thiadiazole with quinuclidine under specific conditions.
Dimerization: The monomer undergoes dimerization to form NNC 11-1585.
Industrial Production Methods: While detailed industrial production methods for NNC 11-1585 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of industrial-grade reagents, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類: NNC 11-1585 は、チアゾールやキヌクリジン部分などの反応性官能基の存在により、主に置換反応を起こします。
一般的な試薬と条件:
置換反応: これらの反応は、通常、温和な条件から中程度の条件下で求核性または求電子性試薬を伴います。
酸化と還元: あまり一般的ではありませんが、NNC 11-1585 は特定の条件下で酸化と還元反応を起こす可能性があり、通常は強力な酸化剤または還元剤を伴います.
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、官能基が修飾された誘導体をもたらす可能性があり、酸化または還元反応は化合物の酸化状態を変更する可能性があります。
4. 科学研究への応用
NNC 11-1585 は、さまざまな科学分野におけるその応用について広く研究されてきました。
化学: これは、ムスカリン性アセチルコリン受容体アゴニストの構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: NNC 11-1585 は、細胞シグナル伝達および神経伝達のにおけるムスカリン性受容体の役割を理解するための研究に使用されています。
医学: この化合物は、アルツハイマー病やその他の神経疾患など、ムスカリン性受容体機能不全に関連する状態の治療における潜在的な治療的応用を持っています。
科学的研究の応用
NNC 11-1585 has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of muscarinic acetylcholine receptor agonists.
Biology: NNC 11-1585 is used in research to understand the role of muscarinic receptors in cellular signaling and neurotransmission.
Medicine: The compound has potential therapeutic applications in treating conditions related to muscarinic receptor dysfunction, such as Alzheimer’s disease and other neurological disorders.
Industry: NNC 11-1585 is utilized in the development of new pharmacological agents and as a reference compound in drug discovery
作用機序
NNC 11-1585 は、ムスカリン性アセチルコリン受容体、特に M1 および M2 サブタイプに結合することで効果を発揮します。この結合は受容体を活性化し、細胞内シグナル伝達イベントのカスケードにつながります。関与する主要な経路には、次のものがあります。
Gタンパク質結合: Gタンパク質の活性化、その後、アデニル酸シクラーゼやホスホリパーゼCなどのさまざまな下流エフェクターを調節します。
細胞内カルシウム放出: ホスファチジルイノシトール加水分解の刺激、細胞内カルシウムの放出、およびカルシウム依存性経路の活性化をもたらします.
類似の化合物:
NNC 11-1314: NNC 11-1585 のモノマー前駆体であり、これもムスカリン性アセチルコリン受容体アゴニストとして機能しますが、結合親和性が低くなっています。
NNC 11-1607: NNC 11-1585 と比較して M1 および M4 サブタイプに対する機能的選択性が高い別の二量体アナログです.
独自性: NNC 11-1585 は、その二量体構造のためにユニークです。これは、M1 および M2 ムスカリン性アセチルコリン受容体に対する結合親和性と選択性を向上させます。これは、受容体機能を研究し、新しい治療薬を開発するための貴重なツールとなります。
類似化合物との比較
NNC 11-1314: The monomeric precursor of NNC 11-1585, which also acts as a muscarinic acetylcholine receptor agonist but with lower binding affinity.
NNC 11-1607: Another dimeric analog with higher functional selectivity for the M1 and M4 subtypes compared to NNC 11-1585.
Uniqueness: NNC 11-1585 is unique due to its dimeric structure, which enhances its binding affinity and selectivity for the M1 and M2 muscarinic acetylcholine receptors. This makes it a valuable tool for studying receptor function and developing new therapeutic agents.
特性
分子式 |
C30H32N6O2S2 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[4-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1(17-37-29-27(31-39-33-29)25-19-35-13-9-23(25)10-14-35)3-21-5-7-22(8-6-21)4-2-18-38-30-28(32-40-34-30)26-20-36-15-11-24(26)12-16-36/h5-8,23-26H,9-20H2 |
InChIキー |
ROEXPZFFOZZHOY-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
正規SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NNC 11-1585; NNC 111585; NNC-11-1585. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)


![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)





